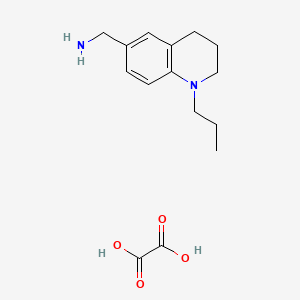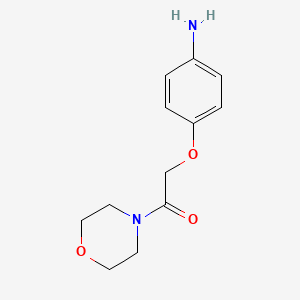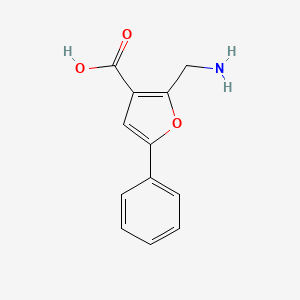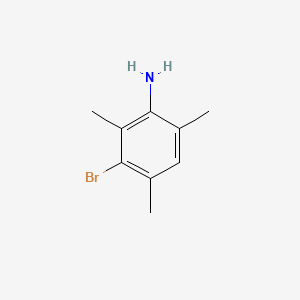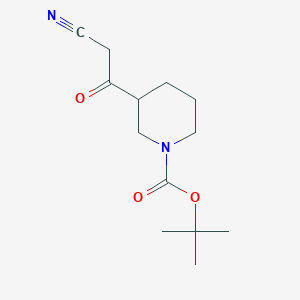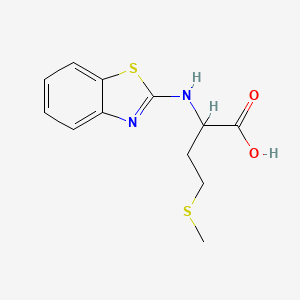
4-甲基-5-(2-噻吩基)-4H-1,2,4-三唑-3-硫醇
描述
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," often involves cyclization reactions, such as the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, as well as condensation reactions to introduce various substituents into the triazole core. These methods provide a versatile approach to access a wide range of triazole derivatives with diverse functionalities (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the geometry of the triazole ring. Studies on similar compounds have detailed the crystalline structure, confirming the presence of the triazole ring and the substituents attached to it, providing insights into the molecular interactions and stability of these compounds (Sarala et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, which allows for the introduction of alkyl groups, enhancing the compound's chemical properties. The reactivity of the triazole ring, particularly at the thiol group, enables the formation of complexes with metals and the modification of the molecule for specific applications. These reactions are crucial for tailoring the properties of triazole compounds for desired uses (Ashry et al., 2006).
Physical Properties Analysis
The physical properties of triazole derivatives, including "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," such as melting point, solubility, and stability, are essential for their practical applications. These properties are determined using various analytical techniques, including thermal analysis, to understand the compound's behavior under different conditions and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of triazole derivatives are influenced by their structure, particularly the presence of the thiol group and the triazole ring. These compounds exhibit a range of chemical behaviors, such as the ability to act as ligands in coordination chemistry, their redox properties, and their potential as corrosion inhibitors. The sulfur atom in the thiol group and the nitrogen atoms in the triazole ring play a critical role in their chemical reactivity, allowing these compounds to interact with a variety of chemical species (Chauhan et al., 2019).
科学研究应用
-
Thiophene-Based Azo Dyes in Dyes Chemistry
- Summary of the application : Thiophene-based azo dyes have generated considerable interest due to their application to a large number and variety of fibers. They have achieved an importance which is probably greater than the weights used would suggest .
- Methods of application : The connection between dyeing and fastness properties on the one hand and chemical constitution on the other is in general indefinite .
- Results or outcomes : These dyes have come to be applied to a very large number and variety of fibers and have therefore achieved an importance which is probably greater than the weights used would suggest .
-
Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines
- Summary of the application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Methods of application : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
- Results or outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
-
Serendipitous N, S-difunctionalization of Triazoles
- Summary of the application : A serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Methods of application : The synthesis was achieved through the one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Results or outcomes : The result was the synthesis of DNA targeting agents .
-
Thiazoles in Medicinal Chemistry
- Summary of the application : Thiazoles have been found to have diverse biological activities and are valuable in drug research and development . They have been used to create new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of application : The connection between the biological activity and chemical constitution of thiazoles is generally indefinite .
- Results or outcomes : Thiazoles have been applied to a very large number and variety of medicinal applications and have therefore achieved an importance which is probably greater than the weights used would suggest .
-
4-Hydroxy-2-quinolones in Synthetic Chemistry
- Summary of the application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Methods of application : The synthesis of 4-Hydroxy-2-quinolones was achieved through various methods, including the reaction of anilines using malonic acid equivalents .
- Results or outcomes : The result was the synthesis of various compounds with unique biological activities .
-
Thiazoles in Neurotransmitter Synthesis
- Summary of the application : Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
- Methods of application : The connection between the biological activity and chemical constitution of thiazoles is generally indefinite .
- Results or outcomes : Thiazoles have been applied to a very large number and variety of medicinal applications and have therefore achieved an importance which is probably greater than the weights used would suggest .
-
4-Hydroxy-2-quinolones in Synthetic Chemistry
- Summary of the application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Methods of application : The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results or outcomes : The result was the synthesis of various compounds with unique biological activities .
未来方向
Indole derivatives, which share some structural similarities with “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol”, have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives . This suggests that “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol” and similar compounds may also have potential for further exploration in therapeutic applications.
属性
IUPAC Name |
4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZYOWSGQWQEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352263 | |
| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
68744-66-1 | |
| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


